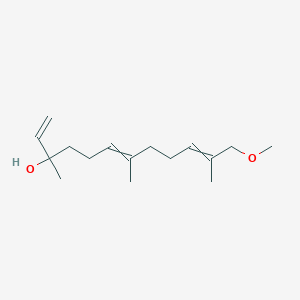
12-Methoxy-3,7,11-trimethyldodeca-1,6,10-trien-3-OL
Cat. No. B8504834
Key on ui cas rn:
62617-63-4
M. Wt: 252.39 g/mol
InChI Key: MHTDIYWPTWRCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04031141
Procedure details


5 g of copper sulfate pentahydrate are suspended in 20 g of paraffin oil, with vigorous stirring, and the suspension is heated at 180° C under 20 mm Hg. The water of crystallization which is eliminated is removed through a descending condenser. After the reaction has ended, 25 g (0.1 mole) of 12-methoxy-3,7,11-trimethyl-dodeca-1,6,10-trien-3-ol are added dropwise to the suspension and water and reaction product are distilled off simultaneously (reaction time about 30 minutes). After completion, the distillate is taken up in 100 ml of ether, the ether solution is washed with sodium carbonate solution, then washed neutral with water and dried over sodium sulfate, and the drying agent is then filtered off. After distilling off the ether, the product which remains is fractionated, giving 11 g of a 2:1 mixture of 12-methoxy-3,7,11-trimethyl-dodeca-1,3,6,10-tetraene and 12-methoxy-3-methylene-7,11-dimethyl-dodeca-1,6,10- -triene (yield 47%).
Quantity
25 g
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
paraffin
Quantity
20 g
Type
solvent
Reaction Step Three



Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]([CH3:18])=[CH:5][CH2:6][CH2:7][C:8]([CH3:17])=[CH:9][CH2:10][CH2:11][C:12]([CH3:16])(O)[CH:13]=[CH2:14].O.COCC(C)=CCCC(C)=CCC=C(C)C=C>CCOCC.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:1][O:2][CH2:3][C:4]([CH3:18])=[CH:5][CH2:6][CH2:7][C:8]([CH3:17])=[CH:9][CH2:10][CH2:11][C:12](=[CH2:16])[CH:13]=[CH2:14] |f:4.5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
COCC(=CCCC(=CCCC(C=C)(O)C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCC(=CCCC(=CCC=C(C=C)C)C)C
|
Step Three
[Compound]
|
Name
|
paraffin
|
|
Quantity
|
20 g
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water of crystallization which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is eliminated is removed through a descending condenser
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
are distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
simultaneously (reaction time about 30 minutes)
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
the ether solution is washed with sodium carbonate solution
|
WASH
|
Type
|
WASH
|
|
Details
|
washed neutral with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the drying agent is then filtered off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCC(=CCCC(=CCCC(C=C)=C)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
